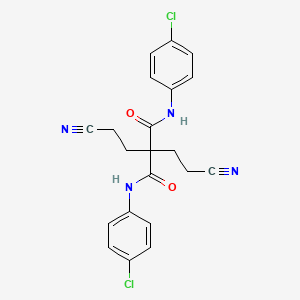
Piperidine, N-(ethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, N-(ethoxymethyl)-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N The N-(ethoxymethyl) substitution introduces an ethoxymethyl group to the nitrogen atom of the piperidine ring, resulting in the compound C8H17NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, N-(ethoxymethyl)- can be achieved through several methods. One common approach involves the reductive amination of piperidine with ethoxymethyl chloride. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the N-(ethoxymethyl) group.
Industrial Production Methods: In industrial settings, the production of Piperidine, N-(ethoxymethyl)- may involve continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce various piperidine derivatives, including N-(ethoxymethyl)-piperidine, in good yields and high diastereoselectivities .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, N-(ethoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: N-(ethoxymethyl)-piperidine can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, N-(ethoxymethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Piperidine, N-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also inhibit enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the ethoxymethyl substitution.
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its bioactive properties.
Piperidone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Uniqueness: Piperidine, N-(ethoxymethyl)- is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets compared to other piperidine derivatives.
Propriétés
Numéro CAS |
3275-13-6 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-(ethoxymethyl)piperidine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-9-6-4-3-5-7-9/h2-8H2,1H3 |
Clé InChI |
IHQZMTASTVTDLX-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
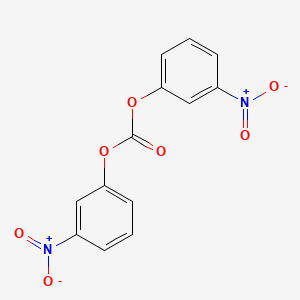
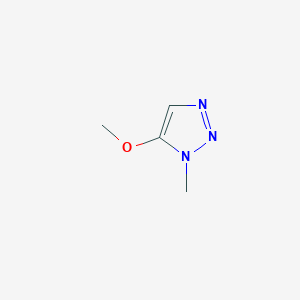
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)

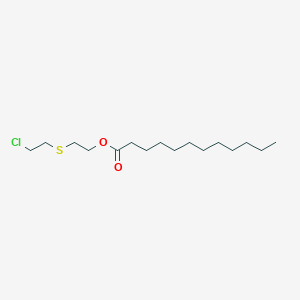
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
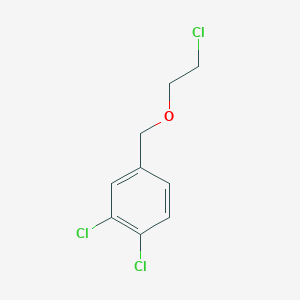


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
